molecular formula C10H11F B14651435 (1-Fluorocyclobutyl)benzene CAS No. 51620-77-0

(1-Fluorocyclobutyl)benzene

Cat. No.: B14651435
CAS No.: 51620-77-0
M. Wt: 150.19 g/mol
InChI Key: CTWMZVQOGSQWKO-UHFFFAOYSA-N
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Description

(1-Fluorocyclobutyl)benzene: is an organic compound that consists of a benzene ring attached to a cyclobutyl group, which is further substituted with a fluorine atom at the 1-position. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclobutyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with a cyclobutyl halide, followed by fluorination. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1-Fluorocyclobutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:

    Nitration: Formation of nitro-(1-Fluorocyclobutyl)benzene.

    Halogenation: Formation of dihalogenated products.

    Oxidation: Formation of (1-Fluorocyclobutyl)benzoic acid.

Mechanism of Action

The mechanism of action of (1-Fluorocyclobutyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atom can influence the reactivity of the cyclobutyl group, making it more susceptible to nucleophilic attack . The delocalized π-electrons in the benzene ring play a crucial role in stabilizing reaction intermediates .

Comparison with Similar Compounds

    Cyclobutylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring, differing in steric and electronic effects.

    Cyclobutylfluorobenzene: Similar structure but with different substitution patterns.

Uniqueness: (1-Fluorocyclobutyl)benzene is unique due to the presence of both a cyclobutyl group and a fluorine atom, which impart distinct chemical and physical properties.

Properties

CAS No.

51620-77-0

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

(1-fluorocyclobutyl)benzene

InChI

InChI=1S/C10H11F/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

CTWMZVQOGSQWKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)F

Origin of Product

United States

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